(R)-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid
Description
(R)-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid, also known as D-5-methoxytryptophan (CAS 89496-02-6), is a chiral non-proteinogenic amino acid derivative. It features a methoxy (-OCH₃) group at the 5-position of the indole ring and an (R)-configured amino acid side chain. This compound is structurally related to tryptophan, a precursor of serotonin and melatonin, but its 5-methoxy substitution alters its physicochemical and biological properties. Supplied with ≥98% purity by manufacturers like Shanghai Aladdin and Combi-Blocks, it is utilized in biochemical research, particularly in studies of neurotransmitter analogs and enzyme-substrate interactions .
Properties
IUPAC Name |
(2R)-2-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-8-2-3-11-9(5-8)7(6-14-11)4-10(13)12(15)16/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNPSKDDJARYKK-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC=C2C[C@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-methoxyindole.
Alkylation: The indole ring is alkylated to introduce the propanoic acid side chain.
Amination: The propanoic acid derivative is then subjected to amination to introduce the amino group at the alpha position.
Chiral Resolution: The final step involves chiral resolution to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of chiral catalysts can be employed to enhance efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions often utilize reagents like halogens and sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
®-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in biochemical pathways and its potential as a neurotransmitter analog.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as receptors and enzymes. The indole ring structure allows it to mimic the activity of natural neurotransmitters, potentially modulating signal transduction pathways in the nervous system. The methoxy group may enhance its binding affinity and selectivity for certain receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of (R)-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid can be contextualized by comparing it to analogs with varying substituents or stereochemistry. Below is a detailed analysis:
Positional Isomers of Methoxy-Substituted Tryptophan Analogs
*Inferred formula based on tryptophan (C₁₁H₁₂N₂O₂) with added -OCH₃.
Key Insight : The 5-methoxy group in the target compound mimics natural serotonin derivatives, whereas 4- or 6-methoxy isomers may exhibit reduced bioactivity due to steric or electronic mismatches in enzyme binding pockets .
Halogen-Substituted Analogs
Key Insight : Fluorine’s electronegativity and small atomic radius enhance metabolic stability compared to methoxy analogs, making these compounds suitable for PET imaging or antibiotic development .
Hydroxy-Substituted and Non-Amino Acid Derivatives
Key Insight: The absence of the amino group in propanoic/acetic acid derivatives limits their role in protein biosynthesis but expands utility as enzyme inhibitors or fluorescent probes .
Biological Activity
(R)-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid, commonly known as 5-Methoxy-D-Tryptophan, is a derivative of tryptophan that has garnered attention due to its potential biological activities. This article explores the compound's properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₄N₂O₃
- Molecular Weight : 234.25 g/mol
- CAS Number : 89496-02-6
The compound is characterized by the presence of a methoxy group attached to the indole ring, which influences its biological activity and solubility profile.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly serotonin receptors. The methoxy substitution on the indole ring may enhance its binding affinity and selectivity for specific receptor subtypes.
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. In vitro studies have shown that it can reduce oxidative stress and apoptosis in neuronal cell lines, potentially through the modulation of antioxidant pathways and inhibition of pro-apoptotic factors.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. Its efficacy appears to be linked to its ability to disrupt microbial cell membranes and inhibit biofilm formation, making it a candidate for further investigation in antimicrobial therapies.
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory effects in cellular models, where it inhibits the production of pro-inflammatory cytokines. This activity suggests potential applications in treating inflammatory diseases.
Research Findings and Case Studies
A summary of key research findings related to the biological activity of this compound is presented in the following table:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (R)-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multi-step reactions, including condensation, reduction, and cyclization. For example, a similar indole-containing amino acid derivative was synthesized using NaBH3CN-mediated reductive amination (yield: 85–90%) followed by acid-catalyzed cyclization (yield: 70–75%) . Reaction temperature and solvent choice (e.g., MeOH vs. EtOH) critically impact yield and purity. Optimizing stoichiometry and using inert atmospheres can minimize side reactions.
Q. Which spectroscopic techniques are essential for confirming the structural identity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are critical. For instance, NMR in DMSO-d resolves indole NH (~10.7 ppm), aromatic protons (6.8–8.4 ppm), and chiral center protons (e.g., 5.86 ppm for a related compound) . FT-IR confirms functional groups, such as C=O (1709 cm) and C-F (1121 cm) . High-resolution mass spectrometry (HRMS) validates molecular weight.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Key protocols include:
- Prohibiting food/drink in labs and restricting access to unauthorized personnel .
- Using personal protective equipment (PPE): gloves, lab coats, and eye protection.
- Storing the compound in a dry, ventilated area away from ignition sources .
- Immediate use of emergency showers/eye washes upon exposure .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate it?
- Methodological Answer : Chiral auxiliaries (e.g., Boc-protected intermediates) or enantioselective catalysis can enhance purity . Chiral HPLC or polarimetry (e.g., specific rotation measurements) are used for validation. For example, Boc-protected intermediates in similar compounds show distinct retention times in chiral columns .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentration ranges). Researchers should:
- Replicate studies under standardized conditions (e.g., pH, temperature).
- Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to cross-validate results.
- Compare structural analogs (e.g., 5-fluoro or 5-hydroxy derivatives) to isolate substituent effects .
Q. How are spectral data discrepancies addressed during structural characterization?
- Methodological Answer : Variations in NMR shifts (e.g., DMSO-d vs. CDCl) or impurities require:
- Re-measuring spectra under identical solvent/temperature conditions.
- Using 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Purifying via column chromatography (silica gel, gradient elution) to remove byproducts .
Q. What in vitro models are suitable for studying its potential biological activity?
- Methodological Answer :
- Enzyme inhibition : Assay against tryptophan hydroxylase or monoamine oxidase, given structural similarity to 5-hydroxytryptophan .
- Receptor binding : Radioligand displacement assays for serotonin or estrogen receptors (ERβ), as seen in related indole derivatives .
- Cell-based assays : Measure cytotoxicity or anti-inflammatory effects in macrophage lines (e.g., RAW 264.7) .
Q. What mechanistic insights exist for its role in biocatalytic or synthetic reactions?
- Methodological Answer : In biocatalysis, ammonia lyases (e.g., phenylalanine ammonia lyase analogs) may mediate stereoselective transformations. For example, SwCNTNH-PAL catalyzes ammonia elimination in thiophene-containing analogs, suggesting potential for similar indole derivatives . Computational modeling (DFT) can predict transition states to guide reaction optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
